N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide
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Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable acylating agent. One common method includes the use of 5-oxohexanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the carbonyl group can produce 5-hydroxyhexanamide.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide.
N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide: Another compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
583027-31-0 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-oxohexanamide |
InChI |
InChI=1S/C15H21NO4/c1-11(17)5-4-6-15(18)16-10-12-7-8-13(19-2)9-14(12)20-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) |
InChI Key |
IJGLNXALBVLBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)NCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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